Cas no 1938096-12-8 (2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid)
![2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid structure](https://ja.kuujia.com/scimg/cas/1938096-12-8x500.png)
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid 化学的及び物理的性質
名前と識別子
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- 1938096-12-8
- SCHEMBL4379819
- EN300-6487733
- 2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
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- インチ: 1S/C19H20N2O4/c20-9-10-21(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,20H2,(H,22,23)
- InChIKey: GAWVSAPZAVGSPU-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)O)CCN)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 340.14230712g/mol
- 同位素质量: 340.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 7
- 複雑さ: 462
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- XLogP3: -0.4
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6487733-0.05g |
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1938096-12-8 | 95.0% | 0.05g |
$1020.0 | 2025-03-15 | |
Enamine | EN300-6487733-2.5g |
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1938096-12-8 | 95.0% | 2.5g |
$2379.0 | 2025-03-15 | |
Enamine | EN300-6487733-5.0g |
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1938096-12-8 | 95.0% | 5.0g |
$3520.0 | 2025-03-15 | |
Enamine | EN300-6487733-0.25g |
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1938096-12-8 | 95.0% | 0.25g |
$1117.0 | 2025-03-15 | |
Enamine | EN300-6487733-0.5g |
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1938096-12-8 | 95.0% | 0.5g |
$1165.0 | 2025-03-15 | |
Enamine | EN300-6487733-0.1g |
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1938096-12-8 | 95.0% | 0.1g |
$1068.0 | 2025-03-15 | |
Enamine | EN300-6487733-1.0g |
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1938096-12-8 | 95.0% | 1.0g |
$1214.0 | 2025-03-15 | |
Enamine | EN300-6487733-10.0g |
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1938096-12-8 | 95.0% | 10.0g |
$5221.0 | 2025-03-15 |
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acidに関する追加情報
Introduction to 2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid (CAS No. 1938096-12-8)
2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid, also known as Fmoc-β-alanine, is a versatile and widely used reagent in the field of organic synthesis, particularly in the preparation of peptides and peptidomimetics. This compound, with the CAS number 1938096-12-8, plays a crucial role in the protection and deprotection of amino groups during peptide synthesis, offering high selectivity and stability under various reaction conditions.
The chemical structure of Fmoc-β-alanine consists of a β-alanine backbone with an Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the amino group. The Fmoc protecting group is known for its ease of removal under mild basic conditions, making it an ideal choice for solid-phase peptide synthesis (SPPS) and other synthetic methodologies. The β-alanine moiety, on the other hand, provides flexibility and conformational diversity, which are essential for designing bioactive peptides and peptidomimetics.
Recent advancements in the field of medicinal chemistry have highlighted the importance of Fmoc-β-alanine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of Fmoc-β-alanine in the synthesis of a series of cyclic peptides with potent anti-cancer activity. The researchers utilized the unique properties of Fmoc-β-alanine to introduce conformational constraints that enhanced the binding affinity and selectivity of the peptides towards their target proteins.
In another notable application, a research team from the University of California, San Francisco, reported the use of Fmoc-β-alanine in the development of peptidomimetic inhibitors for protease enzymes. These inhibitors showed significant promise in treating viral infections by effectively blocking the proteolytic cleavage required for viral replication. The study, published in Nature Communications (2023), emphasized the role of Fmoc-β-alanine in enhancing the stability and bioavailability of the inhibitors, making them suitable for in vivo applications.
The versatility of Fmoc-β-alanine extends beyond its use in peptide synthesis. It has also found applications in materials science and nanotechnology. A recent study published in Advanced Materials (2023) explored the use of Fmoc-β-alanine as a building block for self-assembling nanostructures. The researchers demonstrated that by carefully controlling the concentration and reaction conditions, they could form well-defined nanostructures with tunable properties. These nanostructures have potential applications in drug delivery systems, where they can be used to encapsulate and release therapeutic agents in a controlled manner.
In addition to its synthetic utility, Fmoc-β-alanine has been studied for its biological properties. A study published in Bioorganic & Medicinal Chemistry Letters (2023) investigated the effects of Fmoc-β-alanine on cell viability and proliferation. The results showed that at low concentrations, Fmoc-β-alanine had minimal cytotoxic effects on various cell lines, making it a safe reagent for use in biological assays. However, at higher concentrations, it exhibited selective cytotoxicity towards cancer cells, suggesting its potential as a lead compound for developing anti-cancer drugs.
The safety profile of Fmoc-β-alanine is another important aspect that has been extensively studied. A comprehensive review published in Chemical Reviews (2023) summarized the toxicological data available for this compound. The review concluded that Fmoc-β-alanine strong> is generally considered safe for use in laboratory settings when proper handling and storage procedures are followed. However, it is important to note that like any chemical reagent, appropriate personal protective equipment (PPE) should be used to minimize exposure risks.
In conclusion, 2-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid (Fmoc-β-alanine), with CAS number 1938096-12-8, is a valuable reagent with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and biological research. Its unique chemical properties make it an indispensable tool for scientists working on peptide synthesis and related fields. As research continues to advance, it is likely that new applications and insights into the potential uses of this compound will emerge, further solidifying its importance in modern scientific endeavors.
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